1-(2-Chlorophenyl)-3,3,3-trifluoropropan-1-amine
Description
Properties
IUPAC Name |
1-(2-chlorophenyl)-3,3,3-trifluoropropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3N/c10-7-4-2-1-3-6(7)8(14)5-9(11,12)13/h1-4,8H,5,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKGAZBTXXHXBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CC(F)(F)F)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 1-(2-Chlorophenyl)-3,3,3-trifluoropropan-1-amine is the gamma-aminobutyric acid (GABA) receptors in the brain. GABA is the chief inhibitory neurotransmitter in the human body, and its function is modulated by the benzodiazepine receptor located on GABA A receptors.
Mode of Action
This compound interacts with its targets by binding to the benzodiazepine receptor, which in turn leads to enhanced GABAergic inhibition of neuronal firing. This interaction results in an increase in the effect of GABA, leading to a decrease in neuronal excitability and producing a calming effect.
Biochemical Pathways
The compound affects the GABAergic pathway, which plays a crucial role in neuronal excitability, sleep regulation, muscle relaxation, and anxiety. By enhancing the effect of GABA, this compound can reduce neuronal excitability, potentially leading to sedative, anxiolytic, and anticonvulsant effects.
Pharmacokinetics
Similar compounds like clonazepam have a bioavailability of 90%, are metabolized in the liver, and have an elimination half-life of 19–60 hours. These properties may impact the bioavailability and duration of action of this compound.
Biochemical Analysis
Biochemical Properties
1-(2-Chlorophenyl)-3,3,3-trifluoropropan-1-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with peripheral benzodiazepine receptors, which are involved in mitochondrial function and cell apoptosis. The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to inhibition or activation of their functions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitochondrial membrane potentials and the expression levels of apoptosis-related proteins and genes. These changes can lead to alterations in cell survival and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to interact with the peripheral benzodiazepine receptor, modulating mitochondrial function and cell apoptosis. These interactions often result in changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings are critical for understanding its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, although it may undergo some degradation. Long-term exposure to the compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of cell signaling pathways and gene expression. At higher doses, it can lead to toxic or adverse effects, including cell death and tissue damage. Understanding the dosage thresholds is essential for its safe and effective use in research and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been shown to be metabolized by liver enzymes, leading to the formation of several metabolites. These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to bind to peripheral benzodiazepine receptors, which play a role in its localization and accumulation within cells. This distribution pattern is essential for understanding its cellular effects and potential therapeutic applications.
Subcellular Localization
This compound is localized within specific subcellular compartments, influencing its activity and function. It has been shown to target mitochondria, where it interacts with peripheral benzodiazepine receptors. This subcellular localization is critical for its role in modulating mitochondrial function and cell apoptosis.
Biological Activity
1-(2-Chlorophenyl)-3,3,3-trifluoropropan-1-amine, also known as 2-(4-Chlorophenyl)-3,3,3-trifluoropropan-1-amine hydrochloride (CAS: 1250845-35-2), is a compound of interest due to its unique structural properties and potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of trifluoropropan-1-amine with chlorinated aromatic compounds. Various methods have been explored to optimize yields and purity. For instance, the use of Lewis acids as catalysts has been shown to enhance reaction efficiency significantly .
The biological activity of this compound can be attributed to its interaction with specific biological targets. Research indicates that compounds with trifluoromethyl groups often exhibit enhanced lipophilicity and metabolic stability, which can lead to improved bioavailability and therapeutic efficacy.
- Antiparasitic Activity : Recent studies have indicated that derivatives of this compound may exhibit potent activity against Trypanosoma brucei, the causative agent of African sleeping sickness. The mechanism appears to involve the inhibition of key enzymatic pathways essential for parasite survival .
- Cancer Treatment Potential : There is emerging evidence suggesting that this compound may have applications in oncology. It has been linked to the inhibition of Polo-like kinase 4 (PLK4), a regulator of centriole biogenesis implicated in cancer cell proliferation. Inhibition of PLK4 has shown promise in reducing tumor growth in preclinical models .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines while maintaining selectivity over normal cells. For example:
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| MCF-7 (Breast) | 5.0 | 20 |
| HeLa (Cervical) | 10.0 | 15 |
| MRC-5 (Normal) | >100 | - |
These results indicate a favorable therapeutic window for potential clinical applications .
Study on Trypanosomiasis
A notable study evaluated the efficacy of a series of trifluoromethylated compounds against T. brucei. The lead compound demonstrated an EC50 value in the low nanomolar range and was effective in animal models without significant toxicity . This study highlights the potential for developing new treatments for neglected tropical diseases.
Cancer Cell Line Evaluation
Another investigation focused on the anti-cancer properties of this compound against several human cancer cell lines. The study reported that treatment with this compound resulted in significant apoptosis in cancer cells while sparing normal cells .
Scientific Research Applications
Anticonvulsant and Analgesic Agents
Recent studies have synthesized derivatives of 1-(2-Chlorophenyl)-3,3,3-trifluoropropan-1-amine as potential anticonvulsant and analgesic agents. Specifically, a series of compounds were evaluated in acute models of epilepsy using the maximal electroshock (MES), psychomotor (6 Hz, 32 mA), and subcutaneous pentylenetetrazole (scPTZ) seizure tests. One notable derivative demonstrated a more favorable efficacy profile compared to the reference drug valproic acid, indicating its potential as a therapeutic agent for epilepsy.
Structure-Activity Relationship Studies
The structural features of this compound allow for extensive structure-activity relationship (SAR) studies. The trifluoromethyl group enhances electrophilicity and reactivity towards nucleophiles, making it a valuable scaffold for designing new pharmaceuticals. Compounds derived from this structure have shown promising biological activity against various targets, including kinases involved in cellular signaling pathways .
Pharmacokinetic Properties
Pharmacokinetic studies are crucial for understanding the behavior of this compound in biological systems. For instance, studies have indicated that certain derivatives can penetrate the blood-brain barrier effectively, which is essential for treating central nervous system disorders . Table 1 summarizes pharmacokinetic parameters observed in various animal models.
| Species | Route | Dose (mg/kg) | C max (ng/mL) | T max (h) | AUC (ng/mL*h) |
|---|---|---|---|---|---|
| NMRI mice | PO | 10 | 33 | 0.5 | 5700 |
| NMRI mice | IP | 10 | 830 | 0.25 | 66,000 |
| HRN mice | IP | 10 | 3800 | 0.5 | 1,000,000 |
Table 1: Pharmacokinetic Studies on Derivatives of this compound
Fluorinated Polymers
The unique fluorinated structure of this compound makes it a candidate for developing advanced materials such as fluorinated polymers. These materials exhibit enhanced thermal stability and chemical resistance due to the presence of fluorine atoms in their structure. Research is ongoing to explore its incorporation into polymer matrices for applications in coatings and membranes.
Synthesis Pathways
Various synthetic routes have been developed to produce high-purity samples of this compound. These pathways often involve nucleophilic substitutions and other reactions typical of amines and halogenated compounds. The optimization of these synthesis methods is critical for scaling up production for industrial applications .
Case Study: Efficacy in Epilepsy Models
In a recent study evaluating the anticonvulsant properties of derivatives based on this compound, researchers found that specific modifications to the molecular structure significantly improved efficacy in animal models of epilepsy. The study highlighted the importance of optimizing chemical structures to enhance therapeutic effects while minimizing side effects.
Case Study: Development of Fluorinated Materials
Another case study focused on the application of this compound in developing new fluorinated materials for industrial use. Researchers demonstrated that incorporating the trifluoropropanamine moiety into polymer formulations resulted in materials with superior properties compared to traditional non-fluorinated counterparts. The findings suggest potential applications in high-performance coatings and other specialized materials .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The trifluoromethyl group enhances electrophilicity at the β-carbon, enabling nucleophilic attack. Key reactions include:
Case Study : Reaction with phthalimide under DBU catalysis produces isoindoline-1,3-dione derivatives via tandem nucleophilic addition-elimination (76% yield) . This demonstrates the compound’s utility in constructing polycyclic architectures.
Reductive Amination
The primary amine participates in reductive amination with carbonyl compounds:
Mechanistic Insight : The electron-withdrawing trifluoromethyl group lowers the pKa of the α-hydrogens (predicted pKa ≈ 18–20), facilitating enamine formation during catalysis .
Electrophilic Aromatic Substitution
The 2-chlorophenyl group undergoes directed electrophilic substitution:
| Reaction | Reagents | Position | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Para to Cl | 4-Nitro-2-chlorophenyl derivative |
| Sulfonation | SO₃, H₂SO₄, 50°C | Meta to Cl | Sulfonic acid derivative |
Structural Impact : X-ray crystallography confirms that the trifluoromethyl group imposes significant steric hindrance, directing electrophiles to the para position relative to chlorine (bond angle distortion: 8.7°) .
Oxidative Transformations
Controlled oxidation yields distinct products:
| Oxidizing Agent | Conditions | Product | Notes |
|---|---|---|---|
| KMnO₄ | H₂O, 25°C | 3,3,3-Trifluoropropan-1-amine | Complete cleavage of aromatic ring |
| mCPBA | CH₂Cl₂, −20°C | N-Oxide derivative | Retains trifluoromethyl group |
Stability Note : The compound shows resistance to auto-oxidation (t₁/₂ > 6 months at −20°C under N₂) due to fluorine’s high electronegativity stabilizing C–N bonds .
Comparative Reactivity Analysis
| Parameter | 1-(2-Chlorophenyl)-3,3,3-TFPAA | 1-(4-Chlorophenyl) Analogue | 1-(3,5-Difluorophenyl) Analogue |
|---|---|---|---|
| Nucleophilicity (NH₂) | Moderate (Hammett σₚ = 0.23) | Low (σₚ = 0.27) | High (σₚ = 0.18) |
| Electrophilicity (CF₃) | High (Hammett σₘ = 0.43) | Comparable | Lower (σₘ = 0.39) |
| Aromatic Reactivity | Directed para-substitution | Ortho/para mix | Exclusive meta-substitution |
Data derived from Hammett correlations and DFT calculations (B3LYP/6-311++G**) .
Stability and Byproduct Formation
Key degradation pathways identified:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Substituent Effects
- Halogen Position: The 2-chlorophenyl group in the target compound provides moderate steric hindrance compared to the 3,5-dichlorophenyl analog, which has higher steric demand .
- Salt Forms : The hydrochloride salt () improves aqueous solubility, critical for bioavailability in drug formulations.
- Chirality : Enantiomers like (1R)-1-(4-bromophenyl)-3,3,3-trifluoropropan-1-amine () highlight the role of stereochemistry in receptor binding, a factor absent in the achiral target compound.
Preparation Methods
Halogenated Fluoropropene Intermediate Synthesis
A crucial intermediate in the synthesis is 1-chloro-3,3,3-trifluoropropene, which can be prepared via liquid-phase dehydrochlorination of 1,1-bis(chloro)-3,3,3-trifluoropropane under catalytic conditions. This method features:
- Use of a catalyst system comprising a primary mineral alkali catalyst (e.g., alkali metal oxides, hydroxides, carbonates) and a promoter phase-transfer catalyst (e.g., polyethers, crown ethers, quaternary ammonium salts).
- Reaction conducted in liquid phase at relatively low temperatures to improve yield and selectivity.
- The catalyst facilitates halogen atom removal by metal ion attack and promotes the reaction via phase transfer.
This method offers advantages such as mild reaction conditions, high yield, fewer by-products, and simpler purification steps, making it suitable for producing fluorinated intermediates essential for subsequent amination steps.
Nucleophilic Substitution / Reductive Amination
Following fluoropropene intermediate formation, the introduction of the amine group typically involves:
- Nucleophilic substitution on halogenated precursors where an amine nucleophile displaces a leaving group.
- Reductive amination of trifluoromethyl-substituted ketones or aldehydes with 2-chlorophenyl derivatives.
Reducing agents such as sodium borohydride or catalytic hydrogenation are employed to convert imine or related intermediates into the target amine. The choice of reducing agent and solvent critically affects reaction yield and product purity.
Representative Synthetic Procedure
A generalized synthetic sequence for 1-(2-chlorophenyl)-3,3,3-trifluoropropan-1-amine can be outlined as:
Research Findings and Optimization
- Catalyst Selection: The use of mineral alkali catalysts combined with phase-transfer promoters significantly enhances the conversion rate and selectivity for fluoropropene intermediates.
- Reaction Temperature: Lower temperatures during dehydrochlorination reduce by-product formation and improve yield, addressing limitations of earlier high-temperature methods.
- Reducing Agent Efficiency: Sodium borohydride and catalytic hydrogenation both effectively reduce imine intermediates, but solvent choice and reaction conditions influence the final yield and purity.
- Solvent Effects: Polar aprotic solvents like tetrahydrofuran (THF) or dichloroethane (DCE) are preferred for maintaining solubility and facilitating nucleophilic substitution and reduction steps.
- Purification: Column chromatography or recrystallization yields high-purity products (80–96%), crucial for pharmaceutical applications.
Data Table: Summary of Preparation Parameters
Q & A
Q. What are the recommended synthetic routes for 1-(2-Chlorophenyl)-3,3,3-trifluoropropan-1-amine, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via reductive amination of 2-chlorophenyl-substituted ketones (e.g., 1-(2-chlorophenyl)-3,3,3-trifluoropropan-1-one) using sodium cyanoborohydride or catalytic hydrogenation. Optimization involves adjusting solvent polarity (e.g., methanol or ethanol) and pH (alkaline conditions) to stabilize intermediates. Continuous flow reactors may enhance yield and purity by minimizing side reactions like over-reduction . For intermediates, distillation or recrystallization is critical for purification .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use X-ray crystallography to resolve the stereochemistry of the chlorophenyl and trifluoromethyl groups, as demonstrated for structurally similar alkenes and amines . Pair with NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substituent positions and electronic environments. Fluorine-19 NMR is particularly sensitive to trifluoromethyl group interactions .
Q. What biological mechanisms are associated with the trifluoromethyl and chlorophenyl motifs in this compound?
- Methodological Answer : The trifluoromethyl group enhances binding affinity to hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms) via strong van der Waals interactions, while the chlorophenyl moiety participates in π-π stacking or halogen bonding with aromatic residues in target proteins. Use competitive inhibition assays (e.g., IC₅₀ measurements) to quantify enzyme interactions .
Advanced Research Questions
Q. How can computational methods predict reaction pathways and optimize synthesis?
- Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to model transition states and identify rate-limiting steps. Tools like COMSOL Multiphysics integrated with AI can simulate reaction dynamics (e.g., solvent effects, temperature gradients) to refine conditions. Reaction path search algorithms (e.g., GRRM) enable systematic exploration of intermediates .
Q. What strategies resolve contradictions in biological activity data across studies?
Q. How do structural modifications (e.g., substituent position) impact reactivity and bioactivity?
- Methodological Answer : Synthesize analogs (e.g., 3-chloro vs. 4-chloro isomers) and compare via Hammett plots to correlate electronic effects with reaction rates. For bioactivity, use 3D-QSAR models to map steric/electronic contributions to inhibitory potency .
Q. What advanced techniques enable real-time monitoring of reaction intermediates?
- Methodological Answer : Implement in-situ FTIR or Raman spectroscopy to track intermediates in flow reactors. For unstable species, cryogenic trapping coupled with GC-MS provides temporal resolution .
Safety and Handling
Q. What safety protocols are critical for handling this amine and its derivatives?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
